Lipophilicity and Membrane Permeability Potential: XLogP3-AA Comparison with Mono-Protected Analogs
The computed partition coefficient (XLogP3-AA) for N,N-bisBoc 2-Chlorosulfonylethylamine is 2.4, indicating moderate lipophilicity [1]. In contrast, the mono-Boc protected analog, tert-butyl 2-(chlorosulfonyl)ethylcarbamate (CAS 134019-73-1), has a lower computed XLogP of approximately 0.9 [2]. This 1.5-unit difference in XLogP is substantial and correlates with significantly different predicted membrane permeability and solubility profiles, which are critical factors in designing compounds with desirable pharmacokinetic properties or optimizing synthetic intermediates for phase-transfer conditions.
| Evidence Dimension | Lipophilicity (Computed Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | tert-Butyl 2-(chlorosulfonyl)ethylcarbamate (CAS 134019-73-1); XLogP ≈ 0.9 |
| Quantified Difference | ΔXLogP ≈ +1.5 (Target is more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) based on molecular structure |
Why This Matters
This quantifies that the bisBoc derivative will partition into organic layers more efficiently and have distinct chromatographic retention times compared to the mono-Boc variant, directly impacting workup and purification protocols.
- [1] PubChem. (2026). Compound Summary for CID 118989621, N,N-bisBoc 2-Chlorosulfonylethylamine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/118989621. View Source
- [2] PubChem. (2026). Compound Summary for CID 10224939, tert-Butyl N-(2-chlorosulfonylethyl)carbamate. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/10224939. View Source
